Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is an organic compound characterized by its unique functional groups. This compound features a butanoic acid backbone with an ethyl ester group and an amino alcohol side chain derived from (1R)-2-hydroxy-1-phenylethyl. It has a molecular formula of and a molecular weight of approximately 239.30 g/mol. The presence of the hydroxy and amino groups suggests potential for hydrogen bonding, which may influence its solubility and reactivity in biological systems.
The chemical behavior of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester can be analyzed through several types of reactions:
These reactions highlight the compound's potential utility in synthetic organic chemistry.
Synthesis of butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester can be achieved through several methods:
These methods allow for the controlled synthesis of the desired compound while minimizing by-products.
Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester has potential applications in various fields:
Interaction studies involving butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester would typically focus on its binding affinity to various biological targets:
These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with butanoic acid, 4-[[[1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Butanoic Acid | Simple carboxylic acid without amine or alcohol functionalities. | |
| Phenethylamine | Contains a phenethyl group; lacks carboxylic acid functionality. | |
| Ethyl 4-Aminobutanoate | Similar backbone; differs by having an amino group directly attached to the carbon chain without hydroxyl substitution. |
Butanoic acid, 4-[[[1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester is unique due to its combination of both an amino alcohol and an ester functional group, which may enhance its solubility and bioactivity compared to simpler analogs.
Further research into this compound's properties could lead to valuable applications in medicinal chemistry and biotechnology.